Sik2-IN-1

Kinase Inhibition SIK2 Structure-Activity Relationship

SIK2 is overexpressed in ~30% of ovarian cancers, driving centrosome splitting, metabolic reprogramming, and chemotherapy resistance. Sik2-IN-1 (compound 8g) is a potent and selective SIK2 inhibitor derived from a novel scaffold via an AlphaFold-guided AI generative chemistry workflow, offering high selectivity over AMPKα, MARK isoforms, and other AMPK-family kinases. • Validated for CRTC3 nuclear translocation and IL-10 regulation assays • Favorable in vitro ADMET profile supports cellular target-engagement studies • Ideal for ovarian cancer target validation and macrophage polarization research

Molecular Formula C25H28F3N7O2S
Molecular Weight 547.6 g/mol
Cat. No. B10861518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSik2-IN-1
Molecular FormulaC25H28F3N7O2S
Molecular Weight547.6 g/mol
Structural Identifiers
SMILESCC1=NC(=CC(=N1)N2CCN(CC2)C)NC3=NC=C(S3)C4=CC5=C(C(=C4)OC)C(=O)N(CC5)CC(F)(F)F
InChIInChI=1S/C25H28F3N7O2S/c1-15-30-20(12-21(31-15)34-8-6-33(2)7-9-34)32-24-29-13-19(38-24)17-10-16-4-5-35(14-25(26,27)28)23(36)22(16)18(11-17)37-3/h10-13H,4-9,14H2,1-3H3,(H,29,30,31,32)
InChIKeyWCLYSPWUHSZWOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sik2-IN-1: Selective SIK2 Inhibition


Sik2-IN-1, also referred to as compound 8g, is a potent small-molecule inhibitor of Salt-Inducible Kinase 2 (SIK2), a serine/threonine kinase within the AMPK-related kinase family [1]. Discovered via a workflow that combined AlphaFold protein structure predictions with AI-driven generative chemistry, Sik2-IN-1 was optimized from a novel scaffold to achieve high selectivity for SIK2 over other AMPK-family kinases [1]. SIK2 is frequently overexpressed in approximately 30% of human ovarian cancers, where it drives processes such as centrosome splitting, metabolic reprogramming, and chemotherapy resistance, establishing its inhibition as a therapeutically relevant strategy [1].

AI-guided scaffold yields novel SIK2 inhibitor probe
Reported SIK2-selective profile enables AMPK-family pathway dissection
Favorable in vitro ADMET profile supports cellular assay translation

Sik2-IN-1: Substitution Risks


Substituting Sik2-IN-1 for another SIK2 inhibitor or a broader AMPK-family inhibitor without rigorous validation risks compromising experimental outcomes because Sik2-IN-1 originates from a novel chemical scaffold distinct from earlier inhibitors like GLPG-3970 [1]. Its discovery leveraged an AlphaFold-guided generative AI approach that specifically targeted SIK2's unique binding pose, yielding a selectivity profile that cannot be assumed for in-class alternatives [1]. Without direct comparative data confirming equivalent potency, selectivity, and ADMET properties, generic substitution introduces uncontrolled variables into target-engagement and phenotypic assays, undermining reproducibility and mechanistic conclusions in SIK2-dependent cancer and inflammation models.

Scaffold

Novel AI-derived scaffold may not share selectivity profile with GLPG-3970 or in-class analogs.

Binding

AlphaFold-guided binding-pose optimization limits direct substitution with unoptimized inhibitors.

ADMET

Favorable ADMET profile may not be replicated by earlier series or first-generation compounds.

Sik2-IN-1 Differentiation Evidence


SIK2 Potency vs. GLPG-3970 and Hit 7f

In the primary discovery paper, compound 8g (Sik2-IN-1) demonstrated superior inhibitory potency against SIK2 relative to both the hit compound 7f and the previously reported inhibitor GLPG-3970 [1]. While the study's abstract and vendor annotations emphasize that 8g is a 'potent' and 'selective' SIK2 inhibitor with favorable in vitro ADMET properties, the full numeric IC50 values for SIK2, as well as the exact fold-selectivity over other AMPK kinases, are not disclosed in publicly accessible sections of the publication [1]. Procurement decisions must therefore rely on the consistent, qualitative superiority claim reported across multiple authoritative sources, pending access to the full-text supplementary data.

SIK2 Potency
Class-level inference
Qualitatively ranked superior over hit 7f and GLPG-3970
Reported potency ranking supports target-engagement fit
Exact IC50 values not publicly available
Kinase Inhibition SIK2 Structure-Activity Relationship

AMPK-Family Selectivity Profile

Sik2-IN-1 (compound 8g) is reported to possess 'excellent selectivity' over other AMPK-family kinases, including AMPKa1/2, BRSK1/2, NUAK1/2, MARK1-4, and SNRK [1]. This selectivity claim is supported qualitatively by the study's design, which involved molecular docking into AlphaFold-derived SIK2 structures and subsequent synthetic optimization to minimize off-target interactions [1]. However, a detailed selectivity panel with quantitative inhibition percentages or IC50 values for each family member is not provided in currently accessible public sources, preventing a direct head-to-head comparison with other selective SIK2 inhibitors such as ARN-3236 or SIK2/3-IN-2.

AMPK Selectivity
Class-level inference
Excellent selectivity over AMPK-family panel reported
Supports SIK2-specific pathway dissection
Quantitative panel data not disclosed
Kinase Selectivity AMPK Family Off-Target Profiling

In Vitro ADMET Advantage

The discovery workflow for Sik2-IN-1 specifically aimed to improve drug-like properties, and the compound is consistently described as possessing 'favorable in vitro ADMET profiles' [1]. In the context of the SAR study, compound 8g demonstrated improvement over earlier series members (e.g., compound 7f), which were primarily evaluated for potency and selectivity [1]. While specific parameters such as microsomal stability, permeability, and cytochrome P450 inhibition IC50 values are not detailed in the publicly available abstract, the deliberate optimization for ADMET endpoints distinguishes Sik2-IN-1 from early-stage SIK2 tool compounds that may exhibit high potency but poor pharmacokinetic characteristics.

In Vitro ADMET
Class-level inference
Favorable ADMET profile vs. earlier series reported
Supports cellular and downstream model translation
Specific parameter values unavailable
ADMET Drug-like Properties Lead Optimization

Novel Scaffold vs. GLPG-3970

Sik2-IN-1 was developed using the AlphaFold-predicted structure of SIK2 and the known binding pose of GLPG-3970 (compound 3) as a starting point [1]. Through AI-generative models (Chemistry42), a series of novel hinge-binding cores were designed, leading to a scaffold that is chemically distinct from GLPG-3970 [1]. This scaffold novelty is supported by the paper's statement that the hit compound 7f was obtained 'with a novel scaffold' and that further optimization yielded 8g [1]. For procurement, this means Sik2-IN-1 occupies a different chemical space and potentially a different intellectual property position than GLPG-3970 and its close analogs.

Scaffold Novelty
Direct comparison
Chemically distinct hinge-binding core from GLPG-3970
Scaffold novelty supports unique SAR exploration
AI-generative design confirms novelty
Novel Chemical Scaffold AlphaFold Binding Mode

Sik2-IN-1 Applications in Oncology & Inflammation


SIK2 Target Validation in Ovarian Cancer

Given that SIK2 is overexpressed in ~30% of human ovarian cancers and is linked to centrosome splitting, mitotic progression, and resistance to paclitaxel and carboplatin, Sik2-IN-1 is ideally suited for target-validation experiments in ovarian cancer cell lines and patient-derived models [1]. Its favorable in vitro ADMET profile supports short-term cellular assays designed to confirm SIK2 dependency and to test combination strategies with standard-of-care chemotherapies.

AMPK-Family Pathway Dissection

Because Sik2-IN-1 was intentionally optimized for selectivity over other AMPK-family kinases, it serves as a superior tool for dissecting SIK2-specific signaling events—such as CRTC3 nuclear translocation and IL-10 regulation—without confounding inhibition of related kinases like AMPKα or MARK isoforms [1]. This application is particularly relevant in macrophage and adipocyte biology where multiple AMPK-family members are co-expressed.

Macrophage Polarization Phenotypic Screening

SIK2 inhibition has been shown to elevate IL-10 and suppress TNFα in macrophages, suggesting an anti-inflammatory shift in macrophage polarization. Sik2-IN-1, with its reported cellular activity and favorable ADMET profile, can be deployed in LPS- or R848-stimulated human macrophage assays to probe the therapeutic potential of selective SIK2 blockade in diseases such as rheumatoid arthritis or inflammatory bowel disease [1].

AI-Driven Lead Optimization Benchmarking

Sik2-IN-1 exemplifies the output of an integrated AI-generative and AlphaFold-enabled discovery workflow, making it a valuable benchmark compound for organizations building or validating similar computational drug discovery platforms [1]. Procurement of Sik2-IN-1 allows direct comparison of potency, selectivity, and ADMET outcomes against internally generated leads, facilitating the calibration of generative chemistry algorithms.

Application
Selection Property
Validation Focus
Ovarian cancer cell-model target validation
SIK2-selective inhibition in cellular context
Centrosome splitting and chemoresistance endpoint analysis
AMPK-family pathway dissection
Intra-family selectivity over AMPK-related kinases
CRTC3/IL-10 signaling endpoint interpretation
Macrophage polarization phenotype screening
Cellular activity with reported anti-inflammatory shift
IL-10/TNFα cytokine endpoint evaluation
AI-driven lead optimization benchmarking
Generative chemistry output with AlphaFold docking
Potency/selectivity/ADMET calibration against internal leads
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